molecular formula C17H15BrN4O B2722379 2-{3-[(4-bromo-1H-pyrazol-1-yl)methyl]azetidine-1-carbonyl}quinoline CAS No. 2415465-35-7

2-{3-[(4-bromo-1H-pyrazol-1-yl)methyl]azetidine-1-carbonyl}quinoline

Cat. No.: B2722379
CAS No.: 2415465-35-7
M. Wt: 371.238
InChI Key: CCLOFSAAMLTRKG-UHFFFAOYSA-N
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Description

2-{3-[(4-bromo-1H-pyrazol-1-yl)methyl]azetidine-1-carbonyl}quinoline is a complex organic compound that features a quinoline core structure with a pyrazole and azetidine substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{3-[(4-bromo-1H-pyrazol-1-yl)methyl]azetidine-1-carbonyl}quinoline typically involves multi-step organic reactions. One common approach is to start with the quinoline core, which can be functionalized to introduce the azetidine and pyrazole groups. The reaction conditions often involve the use of palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura coupling, to form the carbon-carbon bonds . The pyrazole ring can be introduced through cyclization reactions involving hydrazine derivatives .

Industrial Production Methods

Industrial production of this compound would likely involve optimizing the synthetic route for scalability and cost-effectiveness. This could include the use of continuous flow reactors to improve reaction efficiency and yield. Additionally, the use of green chemistry principles, such as solvent recycling and waste minimization, would be important considerations.

Chemical Reactions Analysis

Types of Reactions

2-{3-[(4-bromo-1H-pyrazol-1-yl)methyl]azetidine-1-carbonyl}quinoline can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. Reaction conditions typically involve the use of organic solvents, controlled temperatures, and catalysts to facilitate the reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield quinoline derivatives with additional oxygen-containing functional groups, while substitution reactions can produce a variety of substituted pyrazole derivatives .

Mechanism of Action

The mechanism of action of 2-{3-[(4-bromo-1H-pyrazol-1-yl)methyl]azetidine-1-carbonyl}quinoline involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and affecting cellular pathways. For example, it could act as an inhibitor of certain enzymes, thereby altering metabolic processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-{3-[(4-bromo-1H-pyrazol-1-yl)methyl]azetidine-1-carbonyl}quinoline is unique due to its combination of a quinoline core with pyrazole and azetidine substituents

Properties

IUPAC Name

[3-[(4-bromopyrazol-1-yl)methyl]azetidin-1-yl]-quinolin-2-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15BrN4O/c18-14-7-19-22(11-14)10-12-8-21(9-12)17(23)16-6-5-13-3-1-2-4-15(13)20-16/h1-7,11-12H,8-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CCLOFSAAMLTRKG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1C(=O)C2=NC3=CC=CC=C3C=C2)CN4C=C(C=N4)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15BrN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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